2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a thiazole ring, and a sulfonyl chloride functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethyl)thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the trifluoromethyl and sulfonyl chloride groups.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and alcohols are commonly used under mild conditions to form sulfonamide and sulfonate esters.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Coupled Products: Complex organic molecules formed from coupling reactions.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals with enhanced metabolic stability.
Industry: Used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide and sulfonate derivatives. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity. The sulfonyl chloride group acts as an electrophilic center, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Acid: A strong acid with similar sulfonyl functionality.
Trifluoromethylthiazole: Lacks the sulfonyl chloride group but shares the trifluoromethyl and thiazole moieties.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the thiazole and sulfonyl chloride functionalities.
Uniqueness
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
1690927-87-7 |
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Molecular Formula |
C4HClF3NO2S2 |
Molecular Weight |
251.6 |
Purity |
95 |
Origin of Product |
United States |
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